Cleroindicin D

Descripción general

Descripción

Synthesis Analysis

The enantioselective synthesis of Cleroindicin D, along with other members of the cleroindicin family (C-F), has been successfully achieved. The synthetic approach utilizes 2,4-dihydroxybenzaldehyde as a starting material, employing sequential o-quinone methide chemistry and diastereoselective dearomatization. This method demonstrates the utility of starting from a relatively simple precursor to synthesize complex natural products like Cleroindicin D. The synthesis of Cleroindicin D has also been accomplished through a direct stereocontrolled method, highlighting the first total synthesis and structural revision of this compound. This approach involved the use of p-peroxy quinols with hydroxy alkyl chains at C-4, leading to the formation of hydrobenzofuran and hydrobenzopyran tricyclic epoxides in a highly stereocontrolled manner (Wenderski, Huang, & Pettus, 2009); (Barradas, Carreño, González-López, Latorre, & Urbano, 2007).

Molecular Structure Analysis

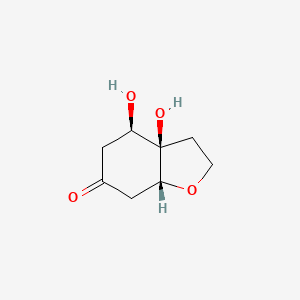

The molecular structure of Cleroindicin D, as revealed through synthesis and structural analysis, includes a hydrobenzofuran or hydrobenzopyran core, with multiple stereogenic centers created during the synthesis. The structural elucidation has been crucial for understanding the bioactive conformation of Cleroindicin D and for the structural revision of the compound, which was essential for confirming its actual molecular architecture.

Chemical Reactions and Properties

Cleroindicin D's chemical reactivity is characterized by its interactions involving the hydrobenzofuran or hydrobenzopyran core and the potential for undergoing various chemical transformations. These reactions are pivotal for the compound's biological activity and for further chemical modifications to enhance its properties or to create derivatives for expanded biological investigations.

Physical Properties Analysis

While specific details on the physical properties of Cleroindicin D such as melting point, solubility, and crystal structure are not directly available from the provided research, these properties are typically determined through experimental characterization post-synthesis. They are crucial for understanding the compound's behavior in biological systems and for its formulation in potential applications.

Chemical Properties Analysis

The chemical properties of Cleroindicin D, including its stability, reactivity, and interaction with biological molecules, are inferred from its molecular structure and the functional groups present. Its behavior under physiological conditions and its interaction with biomolecules are essential for its biological activities and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Enantioselective Synthesis of Cleroindicins : Wenderski, Huang, & Pettus (2009) detailed the enantioselective syntheses of the chiral members of the cleroindicin family, which demonstrates the synthetic utility of specific starting materials for natural product synthesis. This study may inform the chemical synthesis and analysis of Cleroindicin D (Wenderski, Huang, & Pettus, 2009).

Cytotoxic Clerodane Diterpenes : Vieira-Júnior et al. (2011) isolated clerodane diterpenes from Casearia rupestris, evaluating their cytotoxicity against human cancer cell lines. The study provides a perspective on the potential cytotoxic applications of similar compounds, which could be relevant for Cleroindicin D (Vieira-Júnior et al., 2011).

Machine Learning in Biomedical Research : Kavakiotis et al. (2017) discussed the application of machine learning in biomedical research, including data mining techniques in diabetes research. While not directly related to Cleroindicin D, this paper highlights advanced methodologies that could be applied in the research of complex compounds like Cleroindicin D (Kavakiotis et al., 2017).

Deep Learning in Biomedicine : Mamoshina, Vieira, Putin, & Zhavoronkov (2016) explored the applications of deep learning in biomedicine, including analyzing -omics data. This could be relevant for analyzing complex data sets in Cleroindicin D research (Mamoshina et al., 2016).

Clinical Trials and Drug Development : Miyamoto, Miyake, Jarskog, Fleischhacker, & Lieberman (2012) critically reviewed the pharmacology and clinical profiles of antipsychotic drugs. Insights from this paper could be relevant for understanding the pathway of Cleroindicin D from research to potential therapeutic use (Miyamoto et al., 2012).

Safety and Hazards

Direcciones Futuras

The future directions for Cleroindicin D research could involve further exploration of its synthesis, molecular structure, and chemical reactions. Additionally, understanding its mechanism of action could open new avenues for its potential applications. The field of catalytic asymmetric dearomatization, which has received considerable attention in recent years, could also provide interesting future directions .

Mecanismo De Acción

Target of Action

Cleroindicin D is a compound that is structurally similar to Clindamycin . Clindamycin, a lincosamide antibiotic, primarily targets anaerobic bacteria and certain protozoans . It is effective against susceptible anaerobic bacteria, streptococci, staphylococci, and pneumococci . It also shows some activity against protozoans and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis .

Mode of Action

The mode of action of Cleroindicin D is likely similar to that of Clindamycin due to their structural similarity . Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This impedes both the assembly of the ribosome and the translation process .

Biochemical Pathways

Given its similarity to clindamycin, it is likely that cleroindicin d also affects protein synthesis in bacteria, leading to their death or growth inhibition .

Pharmacokinetics

The synthesis of cleroindicin d involves a five-step sequence, including intramolecular epoxidation and reduction . This suggests that the compound may undergo significant metabolic transformations in the body.

Result of Action

Given its structural similarity to clindamycin, it is likely that cleroindicin d also inhibits bacterial growth by blocking protein synthesis .

Propiedades

IUPAC Name |

(3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-5-3-6(10)8(11)1-2-12-7(8)4-5/h6-7,10-11H,1-4H2/t6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRIMXADTYBMJR-BWZBUEFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(C(CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@]1([C@@H](CC(=O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cleroindicin D | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Cleroindicin D and how was it confirmed?

A1: Cleroindicin D is a tricyclic epoxide natural product. Its molecular formula is C16H22O5 and its molecular weight is 294.3 g/mol. The structure of Cleroindicin D, originally assigned based on spectroscopic data, was later revised and confirmed through a novel stereocontrolled total synthesis. [, ] This synthesis, starting from p-peroxy quinols, allowed for the unambiguous determination of the relative and absolute configuration of Cleroindicin D. []

Q2: How can Cleroindicin D be synthesized effectively?

A2: Cleroindicin D can be synthesized in a highly enantioselective manner using a chiral catalyst to perform a site-selective silylation of a specific 1,2,3-triol intermediate. [] This method offers significant advantages over traditional dihydroxylation approaches, enabling the preparation of enantiomerically enriched silyl-protected triols that are otherwise challenging to obtain. [] The utility of this catalytic process was demonstrated through the total syntheses of not only Cleroindicin D but also Cleroindicins F and C, highlighting its versatility and effectiveness in natural product synthesis. []

Q3: What are the potential applications of Cleroindicin D and related compounds in drug discovery?

A3: While the provided research primarily focuses on the isolation, structural elucidation, and synthesis of Cleroindicin D, its co-isolation with other bioactive compounds like Cleroindicins C and F from Clerodendrum indicum suggests potential therapeutic avenues. [] This plant has a history of use in traditional medicine for treating malaria and rheumatism. [] Further research is needed to elucidate the specific biological targets and activities of Cleroindicin D, which could inform its potential applications in drug discovery for various diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.